Distinct Metabolic Origin: Isobutyl Aliphatic Hydroxylation
Hydroxy Darunavir (M23) is formed exclusively via isobutyl aliphatic hydroxylation of the parent Darunavir molecule, a pathway mediated by CYP3A4. In contrast, other Darunavir metabolites—including 3'-Hydroxy Darunavir and 4-Hydroxy Darunavir—are generated through distinct routes such as aniline aromatic hydroxylation or benzylic hydroxylation [1]. In a human mass balance study following a single 400 mg oral dose of [14C]darunavir, total excretion of unchanged darunavir accounted for only 8.0% of the dose in unboosted subjects, with the remainder extensively metabolized via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation [2]. This metabolic divergence results in non-overlapping chemical structures and distinct analytical signatures, precluding substitution in validated methods.
| Evidence Dimension | Metabolic formation pathway |
|---|---|
| Target Compound Data | Isobutyl aliphatic hydroxylation (CYP3A4-mediated) |
| Comparator Or Baseline | 3'-Hydroxy Darunavir: Aniline aromatic hydroxylation; 4-Hydroxy Darunavir: Benzylic hydroxylation |
| Quantified Difference | Pathway-specific structural modification; no quantitative overlap |
| Conditions | Human in vivo metabolism study; [14C]darunavir 400 mg oral dose in healthy male subjects |
Why This Matters
For accurate metabolite identification and quantification in bioanalytical assays, using the correct pathway-specific reference standard is essential to avoid misidentification and ensure regulatory acceptance.
- [1] Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition, 37(4), 809-820. View Source
- [2] Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition, 37(4), 809-820. View Source
